molecular formula C13H20N4O6 B12774484 Pentoxifylline gem-dihydroperoxide CAS No. 1243654-85-4

Pentoxifylline gem-dihydroperoxide

Cat. No.: B12774484
CAS No.: 1243654-85-4
M. Wt: 328.32 g/mol
InChI Key: LUXSBGYLGNHVOT-UHFFFAOYSA-N
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Description

Pentoxifylline gem-dihydroperoxide is a derivative of pentoxifylline, a methylxanthine derivative known for its vasodilatory and anti-inflammatory properties This compound is of interest due to its unique chemical structure, which includes two hydroperoxide groups attached to the same carbon atom (geminal dihydroperoxide)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentoxifylline gem-dihydroperoxide typically involves the oxidation of pentoxifylline. One common method is the use of hydrogen peroxide in the presence of a catalyst such as cesium nitrate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques like column chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pentoxifylline gem-dihydroperoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex peroxides.

    Reduction: Reduction reactions can convert it back to pentoxifylline or other derivatives.

    Substitution: The hydroperoxide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of more complex peroxides.

    Reduction: Pentoxifylline and its derivatives.

    Substitution: Various substituted pentoxifylline derivatives.

Scientific Research Applications

Pentoxifylline gem-dihydroperoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of pentoxifylline gem-dihydroperoxide involves its ability to generate reactive oxygen species (ROS) through the decomposition of its hydroperoxide groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to changes in cellular signaling and function . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentoxifylline gem-dihydroperoxide is unique due to its dual hydroperoxide groups, which impart distinct chemical reactivity and potential biological effects. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1243654-85-4

Molecular Formula

C13H20N4O6

Molecular Weight

328.32 g/mol

IUPAC Name

1-(5,5-dihydroperoxyhexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O6/c1-13(22-20,23-21)6-4-5-7-17-11(18)9-10(14-8-15(9)2)16(3)12(17)19/h8,20-21H,4-7H2,1-3H3

InChI Key

LUXSBGYLGNHVOT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)(OO)OO

Origin of Product

United States

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